molecular formula C13H16O3 B1429912 Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 856169-07-8

Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No.: B1429912
CAS No.: 856169-07-8
M. Wt: 220.26 g/mol
InChI Key: ANKFGULNZWGLMH-UHFFFAOYSA-N
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Description

Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a methoxy group attached to the indene ring system, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the reaction of 5-methoxy-2,3-dihydro-1H-indene with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group and the indene ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
  • 1-(2,3-dihydro-1H-inden-5-yl)ethanone
  • 5-methoxy-2,3-dihydro-1H-indene derivatives

Uniqueness

Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is unique due to its specific structural features, including the methoxy group and the indene ring system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-11-5-6-12-9(7-11)3-4-10(12)8-13(14)16-2/h5-7,10H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKFGULNZWGLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856667
Record name Methyl (5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856169-07-8
Record name Methyl (5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 10% Pd—C (200 mg) in methanol (10 mL) under an atmosphere of nitrogen, methyl (2E)-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate (2.00 g, 9.16 mmol, from Step A) was added as a solid. The mixture was evacuated and filled with 1 atmosphere of H2. After 1 hr, the mixture was filtered through a pad of Celite® and the filtrate concentrated in vacuo. The residue was azeotroped with toluene to afford 2.00 g of the title compound: 1H NMR (CDCl3) δ 1.78-1.84 (m, 1H), 2.40-2.50 (m, 2H), 2.79 (dd, 1H, J=5.7, 15.3 Hz), 2.87-2.98 (m, 2H), 3.57-3.60 (m, 1H), 3.77 (s, 3H), 3.83 (s, 3H), 6.77 (dd, 1H, J=2.3, 8.2 Hz), 6.83 (d, 1H, J=1.9 Hz), 7.12 (d, 1H, J=8.2 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
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Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Reactant of Route 6
Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

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